![molecular formula C6H8AsNO2 B1261750 o-Aminophenylarsonous acid](/img/structure/B1261750.png)
o-Aminophenylarsonous acid
Overview
Description
O-aminophenylarsonous acid is an aminophenylarsonous acid.
Scientific Research Applications
Environmental Degradation and Adsorption Studies
- Environmental Degradation : o-Aminophenylarsonous acid (o-arsanilic), commonly used as a feed antibiotic, poses environmental risks due to its degradation into hypertoxic inorganic arsenic. Research has explored the use of cobalt and lanthanum composites for efficient degradation and adsorption of arsenic from o-arsanilic in water, achieving high decomposition and arsenic removal rates with excellent material reusability (Li et al., 2020).
Chemical Synthesis and Biochemistry
- Synthesis of Derivatives : o-Aminophenylarsines, derived from o-aminophenylarsonous acid, have been synthesized and further reacted with aldehydes, ketones, and ketoesters to form 1,3-benzazarsoline derivatives. These compounds display unique properties and are of interest in organometallic chemistry (Tzschach et al., 1973).
Advanced Material Development
- Metal Arsonate Polymers : Research in solid-state chemistry has investigated the coordination preferences of o-aminophenylarsonous acid with various metals, leading to the development of novel metal arsonate polymers. These polymers have potential applications in materials science due to their unique structural and luminescent properties (Lesikar-Parrish et al., 2013).
Biotechnology and Genetic Engineering
- Protein Engineering : In the field of biotechnology, o-aminophenylarsonous acid derivatives are being explored for their role in protein engineering. Unnatural amino acids, derived from phenylalanine analogs, have been incorporated into bacterial proteins, offering a range of potential applications including novel metal coordination and photoaffinity labeling (Kirshenbaum et al., 2002).
Water Treatment and Environmental Science
- Water Treatment Technologies : Studies have focused on the removal of o-arsanilic acid from water using advanced treatment technologies like the Fenton coagulation process. This research is significant for environmental science and engineering, addressing the challenge of emerging contaminants in water sources (Peng et al., 2021).
properties
IUPAC Name |
(2-aminophenyl)arsonous acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8AsNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGJLIVTYDAZGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[As](O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8AsNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Aminophenylarsonous acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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